molecular formula C15H25NO5 B2928560 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 1824084-93-6

2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid

Cat. No. B2928560
CAS RN: 1824084-93-6
M. Wt: 299.367
InChI Key: OQZXJFNXIXOXBJ-UHFFFAOYSA-N
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Description

The compound “2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid” is a chemical substance with the CAS Number 1363381-87-6 . It has a molecular formula of C15H24NO4 and a molecular weight of 282.35500 .


Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of which one atom is common . The presence of oxygen (O), nitrogen (N), and carbon © atoms in the ring system indicates that this compound may have interesting chemical properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The exact mass is 282.17100 and it has a LogP value of 1.49160 . These properties can give us insights into the compound’s behavior under different conditions.

Scientific Research Applications

Epigenetic Modulation

Research has explored the combination of DNA-hypomethylating agents with histone deacetylase inhibitors for treating leukemia, highlighting the significance of manipulating epigenetic marks in cancer therapy. For example, a study on the combination of 5-aza-2'-deoxycytidine (decitabine) with valproic acid in leukemia patients demonstrated promising results, including objective responses and complete remissions in a subset of patients. This approach was associated with the transient reversal of aberrant epigenetic marks, suggesting potential applications of related compounds in epigenetic modulation and cancer treatment (Garcia-Manero et al., 2006).

Metabolism and Excretion Studies

The pharmacokinetics, metabolism, and excretion of new compounds are critical areas of research for drug development. For instance, a study on DU-6859a, a fluoroquinolone, provided insights into its absorption, metabolism, and excretion in humans, highlighting the importance of understanding these processes for novel therapeutic agents. This research helps in predicting the behavior of new chemical entities in the human body, their safety profiles, and their therapeutic potential (Nakashima et al., 1995).

Chemical Exposure and Toxicology

Understanding the toxicological impact and exposure levels of chemicals, especially those used in agriculture or as part of consumer products, is crucial. For example, a study on biomonitoring technical grade 1-alkoxy-2-propanol acetates through urinary 2-alkoxypropionic acids demonstrated a method to assess exposure to potentially harmful chemicals. This research area is essential for regulatory purposes, public health, and safety assessments (Laitinen, 1997).

Antifibrinolytic Properties

Research on compounds with antifibrinolytic properties, such as amino methyl cyclohexane carboxylic acid (AMCA), explores their potential in managing bleeding disorders. These studies can lead to the development of new therapeutic agents for conditions requiring the modulation of fibrinolysis, offering insights into the clinical applications of compounds with similar mechanisms of action (Andersson et al., 2009).

properties

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(20-10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZXJFNXIXOXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid

CAS RN

1824084-93-6
Record name 2-{8-[(tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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